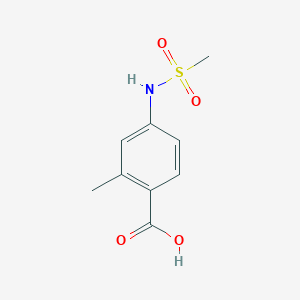

4-Methanesulfonamido-2-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methanesulfonamido)-2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMPSJKNYOITCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960324-76-9 | |

| Record name | 4-methanesulfonamido-2-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular weight and formula of 4-Methanesulfonamido-2-methylbenzoic acid

An In-Depth Technical Guide to 4-Methanesulfonamido-2-methylbenzoic Acid: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 4-Methanesulfonamido-2-methylbenzoic acid, a molecule of interest for researchers and professionals in drug development and synthetic chemistry. The document delineates its core molecular and physicochemical properties, proposes a detailed, field-proven synthetic protocol, and outlines a robust framework for its analytical characterization. By synthesizing data from authoritative sources and foundational chemical principles, this guide serves as a practical resource for the synthesis, validation, and potential application of this versatile compound.

Introduction

4-Methanesulfonamido-2-methylbenzoic acid is a substituted aromatic compound featuring three key functional groups: a carboxylic acid, a methyl group, and a methanesulfonamide moiety. The integration of a sulfonamide group, a well-established pharmacophore, with a benzoic acid scaffold, a versatile synthetic handle, makes this molecule a compelling subject for investigation.

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors. Specifically, benzenesulfonamide derivatives have been identified as potent and selective inhibitors of crucial enzymes like monoamine oxidases (MAO) and carbonic anhydrases (CAs), which are implicated in neurological disorders and various cancers, respectively[1][2]. Similarly, molecules bearing a 4-methylbenzenesulfonamide moiety have been successfully designed as anticancer agents targeting cyclin-dependent kinase-2 (CDK2)[3]. The benzoic acid group not only influences the molecule's solubility and pharmacokinetic profile but also serves as a reactive site for further chemical modification, enabling its use as a foundational building block in the synthesis of more complex molecular architectures[4].

This guide offers a senior application scientist's perspective on 4-Methanesulfonamido-2-methylbenzoic acid, focusing on its fundamental data, a reliable synthetic pathway, and the expected analytical signatures required for structural confirmation.

Core Molecular Profile

The fundamental identity of a chemical compound is defined by its structure and resulting molecular properties. The key identifiers for 4-Methanesulfonamido-2-methylbenzoic acid are summarized below.

| Identifier | Value | Source |

| Chemical Formula | C₉H₁₁NO₄S | [5] |

| Average Molecular Weight | 229.25 g/mol | Calculated |

| Monoisotopic Mass | 229.04088 Da | [5] |

| SMILES | CC1=C(C=CC(=C1)NS(=O)(=O)C)C(=O)O | [5] |

| InChI | InChI=1S/C9H11NO4S/c1-6-5-7(10-15(2,13)14)3-4-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | [5] |

| InChIKey | AQMPSJKNYOITCR-UHFFFAOYSA-N | [5] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#FFFFFF"]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me [label="CH₃", pos="2.5,-0.8!"]; C_COOH [label="C", pos="-1.8,1.2!"]; O_OH [label="OH", pos="-2.8,1.8!"]; O_CdoubleO [label="O", pos="-1.8,0.2!"]; N4 [label="NH", pos="1.5,2.5!"]; S [label="S", pos="2.5,3.5!"]; O1_S [label="O", pos="2,4.5!"]; O2_S [label="O", pos="3.5,4.5!"]; S_Me [label="CH₃", pos="3.5,2.5!"];

// Benzene ring with substituents C1 [pos="0,0!"]; C2 [pos="-1,0.5!"]; C3 [pos="-1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="1,1.5!"]; C6 [pos="1,0.5!"];

// Edges for benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for substituents C2 -- C_COOH [len=1.2]; C_COOH -- O_OH [len=1.0]; C_COOH -- O_CdoubleO [style=double, len=1.0]; C1 -- C_Me [len=1.2]; C4 -- N4 [len=1.2]; N4 -- S [len=1.2]; S -- O1_S [style=double, len=1.0]; S -- O2_S [style=double, len=1.0]; S -- S_Me [len=1.2]; }

Physicochemical Properties

Understanding the physicochemical properties of a molecule is critical for predicting its behavior in biological systems and for developing appropriate analytical methods. The following table summarizes key predicted properties.

| Property | Predicted Value | Significance | Source |

| XlogP | 0.8 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | [5] |

| [M+H]⁺ (m/z) | 230.04816 | Predicted mass-to-charge ratio for the protonated molecule, essential for mass spectrometry identification. | [5] |

| [M-H]⁻ (m/z) | 228.03360 | Predicted mass-to-charge ratio for the deprotonated molecule, useful for negative ion mode mass spectrometry. | [5] |

| [M+Na]⁺ (m/z) | 252.03010 | Predicted mass-to-charge ratio for the sodium adduct, a common observation in electrospray ionization. | [5] |

Proposed Synthetic Protocol

Rationale and Strategy

A robust and efficient synthesis is paramount for any research program. The most logical and direct approach to synthesize 4-Methanesulfonamido-2-methylbenzoic acid is through the sulfonylation of a primary amine precursor. The selected starting material, 4-Amino-2-methylbenzoic acid, is commercially available, making this a convergent and practical route[6]. The reaction involves the formation of a sulfonamide bond by reacting the amino group with methanesulfonyl chloride. Pyridine is chosen as the base; it serves dually as a nucleophilic catalyst and as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Detailed Step-by-Step Protocol

Materials and Reagents:

-

4-Amino-2-methylbenzoic acid (1.0 eq)

-

Methanesulfonyl chloride (1.2 eq)

-

Anhydrous Pyridine

-

Hydrochloric acid (2 M)

-

Deionized Water

-

Ethanol

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

Magnetic stirrer, round-bottom flask, ice bath, dropping funnel, filtration apparatus

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 4-Amino-2-methylbenzoic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5°C. The formation of a precipitate (pyridinium hydrochloride) may be observed.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture into a beaker of ice water. Acidify the aqueous mixture to pH ~2 by the slow addition of 2 M HCl. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water to remove residual pyridine and salts.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Methanesulfonyl chloride and pyridine are corrosive and toxic; handle with care.

Analytical Characterization and Validation

Confirmation of the molecular structure and purity is a non-negotiable step. The following analytical data are predicted for the successful validation of synthesized 4-Methanesulfonamido-2-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.

| Predicted ¹H NMR Signals (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment & Rationale |

| ~12.9 | Singlet, 1H: Carboxylic acid proton (-COOH). Expected to be broad. |

| ~9.8 | Singlet, 1H: Sulfonamide proton (-NH-). |

| ~7.8 | Doublet, 1H: Aromatic proton ortho to the carboxylic acid group. |

| ~7.6 | Singlet, 1H: Aromatic proton ortho to the sulfonamide group. |

| ~7.5 | Doublet, 1H: Aromatic proton meta to the carboxylic acid group. |

| ~3.0 | Singlet, 3H: Sulfonamide methyl protons (-SO₂CH₃). |

| ~2.5 | Singlet, 3H: Aromatic methyl protons (-CH₃). |

| Predicted ¹³C NMR Signals (in DMSO-d₆) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic acid carbon (-COOH) |

| ~142 | Aromatic C-N |

| ~139 | Aromatic C-CH₃ |

| ~133 | Aromatic C-H |

| ~131 | Aromatic C-COOH |

| ~122 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~40 | Sulfonamide methyl carbon (-SO₂CH₃) |

| ~20 | Aromatic methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides confirmation of the key functional groups present in the molecule.

-

~3300 cm⁻¹: N-H stretch (sulfonamide)

-

~3000-2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer)

-

~1700 cm⁻¹: C=O stretch (carboxylic acid)

-

~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfonamide)

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The experimentally observed m/z for the [M+H]⁺ or [M-H]⁻ ions should match the predicted theoretical values within a 5 ppm error margin (see table in Section 3.0)[5].

Applications in Research and Drug Development

The structural motifs within 4-Methanesulfonamido-2-methylbenzoic acid suggest several avenues for its application in research:

-

Enzyme Inhibition Studies: Given the prevalence of the sulfonamide moiety in enzyme inhibitors, this compound is a prime candidate for screening against enzyme families such as carbonic anhydrases, kinases, and monoamine oxidases[1][3]. Its carboxylic acid group can form critical salt-bridge or hydrogen-bond interactions within an enzyme's active site.

-

Fragment-Based Drug Discovery: The molecule can serve as a chemical fragment for building more complex and potent drug candidates. The carboxylic acid provides a convenient point for chemical elaboration via amide coupling or esterification.

-

Intermediate for Chemical Synthesis: It is a valuable intermediate for the synthesis of fine chemicals and materials. For instance, related sulfonylbenzoic acid derivatives are used in the preparation of herbicidal compounds[7].

Conclusion

4-Methanesulfonamido-2-methylbenzoic acid is a compound with significant potential, underpinned by its well-defined molecular structure and the proven utility of its constituent functional groups. This guide provides the essential technical information required by researchers, including its core properties, a reliable synthetic protocol, and a comprehensive analytical validation strategy. The insights and methodologies presented herein are designed to facilitate its synthesis and exploration in medicinal chemistry and broader synthetic applications.

References

-

PubChemLite. 4-methanesulfonamido-2-methylbenzoic acid (C9H11NO4S). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

European Patent Office. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Available from: [Link]

-

Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry. Available from: [Link]

-

Prashantha, A.G., et al. (2021). SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. Available from: [Link]

-

ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available from: [Link]

-

MDPI. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

MDPI. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - 4-methanesulfonamido-2-methylbenzoic acid (C9H11NO4S) [pubchemlite.lcsb.uni.lu]

- 6. 4-Amino-2-methylbenzoic acid | 2486-75-1 [chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Biological Activity of 4-Methanesulfonamido Benzoic Acid Derivatives: A Technical Guide

Executive Summary & Pharmacophore Analysis

The 4-methanesulfonamido benzoic acid scaffold (Figure 1) represents a critical pharmacophore in medicinal chemistry, distinct from the classic "sulfa drug" (sulfanilamide) motif. While classic sulfonamides (

This scaffold is primarily validated for Class III Antiarrhythmic activity (via

-

H-Bond Donor/Acceptor: The sulfonamide nitrogen is a weak acid (

), allowing it to mimic the phosphate group in phosphotyrosine or interact with specific residues in ion channel pores. -

Electron Withdrawal: It deactivates the phenyl ring, influencing the

of the benzoic acid/amide moiety. -

Metabolic Stability: Unlike some amide bonds, the sulfonamide linkage is robust against hydrolysis.

Core Scaffold Structure[1]

-

IUPAC Name: 4-[(methylsulfonyl)amino]benzoic acid

-

Key Moiety: Methanesulfonanilide (Inverse Sulfonamide)

-

Primary Targets:

Potassium Channels, PTP1B, Aldose Reductase.

Primary Biological Activity: Class III Antiarrhythmic Agents[2][3][4]

The most clinically significant application of 4-methanesulfonamido benzoic acid derivatives is in the design of Class III antiarrhythmics. These agents prolong the cardiac action potential duration (APD) and refractoriness without slowing conduction velocity, primarily by blocking the rapid component of the delayed rectifier potassium current (

Mechanism of Action ( Blockade)

The methanesulfonamido group is a critical "anchor" that interacts with the intracellular pore of the hERG (

-

Pore Interaction: The sulfonamide oxygen atoms function as H-bond acceptors for Ser620 or Thr623 residues within the channel pore.

-

Pi-Stacking: The phenyl ring engages in

stacking interactions with Tyr652 or Phe656. -

Tail Interaction: Derivatives (e.g., Sematilide) typically extend the benzoic acid into a basic amide side chain, which interacts with the channel's inner cavity.

Key Derivative: Sematilide

Sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide) is the prototypical derivative of this class.

| Compound | Structure Description | Target | IC50 / Activity |

| Sematilide | 4-MeSO2NH-Benzamide-linker-NEt2 | ||

| WAY-123,398 | Benzimidazole derivative | Potent Class III | |

| Dofetilide | Bis-methanesulfonamide (Related) |

Structure-Activity Relationship (SAR)

The SAR of these derivatives is tightly constrained:

-

Para-Substitution: The 4-position is optimal. Ortho- or meta-substitution significantly reduces potency due to steric clash with the channel pore.

-

Sulfonamide N-H: Methylation of the sulfonamide nitrogen (forming

) abolishes activity, confirming the necessity of the H-bond donor capability. -

Basic Side Chain: Converting the carboxylic acid to a basic amide (e.g., diethylaminoethyl) enhances potency by 10-100 fold compared to the free acid, likely due to cation-

interactions in the channel.

Caption: SAR analysis of 4-methanesulfonamido benzoic acid derivatives for Class III antiarrhythmic activity.

Secondary Biological Activity: PTP1B Inhibition[6][7][8]

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin and leptin signaling.[1] Inhibitors are sought for Type 2 Diabetes and Obesity treatment.[1]

Mechanism: Phosphotyrosine (pTyr) Mimicry

The 4-methanesulfonamido benzoic acid moiety acts as a non-hydrolyzable phosphate mimic.

-

Electrostatics: At physiological pH, the benzoic acid is ionized (carboxylate), and the sulfonamide provides additional polarity.

-

Bidentate Binding: Derivatives often bind in the active site (Site A) where the carboxylate/sulfonamide interacts with the PTP-loop (Arg221, Ser216).

-

Selectivity: A major challenge is distinguishing PTP1B from TCPTP (T-cell PTP). Derivatives with bulky hydrophobic groups on the amide nitrogen often achieve selectivity by targeting the secondary binding site (Site B).

Quantitative Data (PTP1B Inhibition)

| Derivative Type | R-Group (Amide) | IC50 (PTP1B) | Selectivity (vs TCPTP) | Reference |

| Benzamido-Acid | 4-Me-Benzoyl | >10-fold | ||

| Oxalylamino | 2-Oxalylamino | Competitive | ||

| Sulfonyl-Benzamide | Hexane-1-sulfonyl | High (Allosteric) |

Experimental Protocols

Synthesis of Sematilide Analogues

A self-validating protocol for generating the core amide derivative.

Reagents: 4-Amino benzoic acid, Methanesulfonyl chloride (MsCl), Pyridine, Thionyl Chloride (

-

Sulfonylation (The "Inverse" Step):

-

Dissolve 4-aminobenzoic acid (1.0 eq) in dry pyridine at

. -

Add MsCl (1.2 eq) dropwise. Critical: Maintain temp

to prevent bis-sulfonylation. -

Stir at RT for 4h. Pour into ice-HCl. Filter precipitate.[2] Recrystallize from EtOH.

-

Validation:

NMR should show a singlet at

-

-

Amide Coupling (Side Chain Attachment):

-

Reflux the sulfonamido-acid (1.0 eq) in

(5.0 eq) for 2h. Evaporate excess -

Dissolve acid chloride in DCM. Add N,N-diethylethylenediamine (1.1 eq) and TEA (2.0 eq) at

. -

Stir 12h. Wash with

. Purify via column chromatography.

-

hERG Channel Blockade Assay (Patch Clamp)

Standard protocol for assessing Class III activity.

-

Cell Line: HEK293 cells stably expressing

( -

Setup: Whole-cell patch clamp configuration.

-

Solutions:

-

Pipette: 130 mM KCl, 1 mM

, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2). -

Bath: 137 mM NaCl, 4 mM KCl, 1.8 mM

, 1 mM

-

-

Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2s (activates channels).

-

Repolarize to -50 mV (elicits tail current).

-

Measure peak tail current amplitude.

-

-

Data Analysis: Calculate % inhibition of tail current vs. vehicle control. Plot concentration-response to determine

.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of this scaffold, distinguishing between the ion channel blockade (Antiarrhythmic) and enzyme inhibition (Metabolic).

Caption: Dual mechanism of action: hERG channel blockade (cardiac) vs. PTP1B inhibition (metabolic).

References

-

Lumma, W. C., et al. (1987). "Rational design of 4-[(methylsulfonyl)amino]benzamides as class III antiarrhythmic agents." Journal of Medicinal Chemistry. Link

-

Rakse, M., & Agrawal, R. K. (2021). "Synthesis and PTP1B Inhibitory Activity of Novel Benzothiazole and 1,2,4-Triazole Linked Acetamido Benzoic Acid Derivatives." Journal of Advanced Scientific Research. Link

-

Andersen, H. S., et al. (2000). "2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases."[3] Journal of Biological Chemistry. Link

-

Matsuura, A., et al. (2025).[4] "Novel Non-carboxylate Benzoylsulfonamide-Based Protein Tyrosine Phosphatase 1B Inhibitors." ResearchGate. Link

-

Colatsky, T. J., et al. (1990). "Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides." Circulation. Link

Sources

- 1. What are PTP1B inhibitors and how do they work? [synapse.patsnap.com]

- 2. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 3. 2-(oxalylamino)-benzoic acid is a general, competitive inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Strategic deployment of 4-Methanesulfonamido-2-methylbenzoic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor in medicinal chemistry. Within the vast landscape of molecular scaffolds, the 4-methanesulfonamido-2-methylbenzoic acid core has emerged as a privileged motif, particularly in the design of targeted therapies. This guide provides a comprehensive technical overview of this versatile scaffold, from its synthesis and physicochemical properties to its strategic application in the development of kinase inhibitors, offering field-proven insights for researchers in drug discovery.

The Architectural Merits of the Scaffold: A Structural Overview

The 4-methanesulfonamido-2-methylbenzoic acid scaffold integrates several key structural features that contribute to its utility in medicinal chemistry. The benzoic acid moiety provides a crucial acidic handle for forming ionic interactions or serving as a key pharmacophoric element for target binding. The methanesulfonamido group is a versatile hydrogen bond donor and acceptor, capable of engaging in critical interactions within the binding sites of various enzymes. Furthermore, the methyl group at the 2-position introduces a degree of conformational constraint and can be exploited to achieve selectivity and enhance metabolic stability. This strategic combination of functionalities makes the scaffold an attractive starting point for the design of potent and selective inhibitors of a range of biological targets.

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of 4-methanesulfonamido-2-methylbenzoic acid is a multi-step process that begins with the commercially available 4-amino-2-methylbenzoic acid. The following protocol outlines a reliable and reproducible method for the preparation of this key intermediate.

Experimental Protocol: Synthesis of 4-Methanesulfonamido-2-methylbenzoic acid

Step 1: Methanesulfonylation of 4-Amino-2-methylbenzoic acid

-

Materials:

-

4-Amino-2-methylbenzoic acid

-

Methanesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-2-methylbenzoic acid (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-methanesulfonamido-2-methylbenzoic acid.

-

-

Causality and Self-Validation: The use of anhydrous conditions is critical to prevent the hydrolysis of methanesulfonyl chloride, which would reduce the yield of the desired product. The slow, dropwise addition of methanesulfonyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of potential side products, such as di-sulfonated species. The aqueous workup with acid and base serves to remove unreacted starting materials and the pyridine catalyst. The final purification step ensures the high purity of the scaffold, which is essential for its use in subsequent synthetic steps and biological assays. The identity and purity of the final product should be confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Caption: Synthetic workflow for 4-methanesulfonamido-2-methylbenzoic acid.

Application as a Scaffold for Kinase Inhibitors: Targeting c-Met and Ron

The 4-methanesulfonamido-2-methylbenzoic acid scaffold has shown particular promise in the development of inhibitors for receptor tyrosine kinases (RTKs), such as c-Met and Ron.[1] Dysregulation of the c-Met and Ron signaling pathways is implicated in the progression of numerous cancers, making them attractive targets for therapeutic intervention.[1][2][3]

The general structure of these kinase inhibitors often involves the amide coupling of the carboxylic acid of the scaffold with a variety of amine-containing heterocyclic moieties. These heterocyclic groups are designed to occupy the ATP-binding pocket of the kinase, while the methanesulfonamido-methylphenyl portion can engage in key interactions that contribute to potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a large series of 4-methanesulfonamido-2-methylbenzoic acid derivatives is not extensively published, general principles from related benzenesulfonamide and benzoic acid-based kinase inhibitors can be extrapolated:

-

The Carboxylic Acid: This group is often crucial for binding to the hinge region of the kinase domain or for interacting with key basic residues. Esterification or amidation of this group can be used to generate prodrugs with improved pharmacokinetic properties.

-

The Sulfonamide Moiety: The NH of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors. The orientation of this group is critical for optimal interactions within the kinase active site.

-

The Methyl Group: The methyl group at the 2-position of the benzoic acid ring can provide a steric constraint that influences the conformation of the molecule, potentially leading to increased selectivity for the target kinase over other kinases. It can also block metabolic attack at this position, improving metabolic stability.[4]

-

The Amide-Linked Heterocycle: The nature of the heterocyclic ring system and its substituents has a profound impact on the potency and selectivity of the inhibitor. Different heterocycles can be explored to optimize interactions with specific residues in the ATP-binding pocket.

Derivatization of the Scaffold: Amide Coupling Protocols

The carboxylic acid functionality of the 4-methanesulfonamido-2-methylbenzoic acid scaffold is a key handle for derivatization, most commonly through amide bond formation. A variety of coupling reagents can be employed for this transformation.

Experimental Protocol: General Procedure for Amide Coupling

-

Materials:

-

4-Methanesulfonamido-2-methylbenzoic acid

-

Amine of interest

-

Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Base (e.g., DIPEA or triethylamine)

-

Solvent (e.g., DMF or DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 4-methanesulfonamido-2-methylbenzoic acid (1.0 eq) in an appropriate solvent, add the coupling reagent (1.1 eq) and the base (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

-

-

Expertise and Trustworthiness: The choice of coupling reagent and reaction conditions may need to be optimized depending on the reactivity of the amine. For less reactive amines, stronger coupling reagents like HATU may be necessary. The reaction progress should be carefully monitored to avoid side reactions and ensure complete conversion. The purity of the final compound is paramount for accurate biological evaluation, and should be confirmed by HPLC and mass spectrometry.

Caption: General workflow for the synthesis of amide derivatives.

Biological Evaluation: A Blueprint for Assessing Kinase Inhibitory Activity

The biological activity of derivatives of the 4-methanesulfonamido-2-methylbenzoic acid scaffold is typically assessed through a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

The direct inhibitory effect of the compounds on the target kinase (e.g., c-Met, Ron) is determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

-

Principle: A recombinant kinase enzyme is incubated with a substrate (e.g., a peptide or protein), ATP, and the test compound. The amount of phosphorylated substrate is then quantified, typically using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cellular Proliferation Assay

To assess the anti-proliferative effects of the compounds on cancer cells, a cellular proliferation assay is performed.

-

Principle: Cancer cell lines that are known to be dependent on the target kinase signaling pathway are treated with increasing concentrations of the test compound. After a defined incubation period (e.g., 72 hours), the number of viable cells is determined using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

-

Data Analysis: The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability or proliferation.

Western Blot Analysis of Pathway Modulation

To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, western blot analysis is used to examine the phosphorylation status of the kinase and its downstream signaling proteins.

-

Principle: Cancer cells are treated with the test compound for a short period, and then cell lysates are prepared. Proteins from the lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., Akt, ERK).

-

Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream signaling proteins provides evidence of on-target activity.

The c-Met/Ron Signaling Pathway: A Key Therapeutic Target

The c-Met and Ron receptor tyrosine kinases are key drivers of oncogenesis in a variety of cancers. Upon binding of their respective ligands, hepatocyte growth factor (HGF) and macrophage-stimulating protein (MSP), these receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, migration, and invasion.[1][2]

Caption: Simplified c-Met and Ron signaling pathway and the point of inhibition.

Conclusion and Future Directions

The 4-methanesulfonamido-2-methylbenzoic acid scaffold represents a valuable and versatile platform for the design of novel therapeutic agents, particularly kinase inhibitors. Its inherent structural features, coupled with the potential for diverse and strategic derivatization, provide a rich chemical space for exploration. The continued application of this scaffold in medicinal chemistry, guided by a deep understanding of its synthesis, structure-activity relationships, and biological targets, holds significant promise for the development of the next generation of targeted therapies. Future work in this area will likely focus on the development of highly selective inhibitors, the exploration of novel heterocyclic moieties for amide coupling, and the optimization of pharmacokinetic properties to generate clinical candidates with superior efficacy and safety profiles.

References

-

Northrup, A. B., Katcher, M. H., Altman, M. D., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]

-

Imperial Chemical Industries PLC. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. European Patent No. EP0478390A1. [Link]

- Jia, Y., et al. (2014). Method for preparing 2-amino-4-methanesulfonamide methylbenzoate.

-

Wikipedia. (2023). c-Met inhibitor. [Link]

- Li, J., et al. (2014). Preparation method for 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester.

- Dainippon Pharmaceutical Co., Ltd. (1979). Methane-sulfonamide derivatives, the preparation thereof and composition comprising the same. U.S.

-

Lo, C. H., et al. (2023). MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. International Journal of Molecular Sciences, 24(14), 11699. [Link]

-

Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia, 54(3). [Link]

-

Zhang, L., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Advanced Materials Research, 1092-1093, 993-996. [Link]

-

Böhm, F., et al. (2023). Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. Archiv der Pharmazie. [Link]

-

Liu, X., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 623. [Link]

-

Planchart, A., et al. (2016). Preclinical study of pharmacokinetic ADME processes of phenosanic acid in vitro and in vivo. The Bulletin of the Scientific Centre for Expert Evaluation of Medicinal Products, 6(3), 16-21. [Link]

-

Lee, J., et al. (2005). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4136-4142. [Link]

-

PubChem. 4-Amino-2-methylbenzoic acid. [Link]

-

Taylor & Francis Online. c-Met inhibitors – Knowledge and References. [Link]

- Imatinib. (2008). Process for preparing pure imatinib mesylate. U.S.

-

Translational Genomics Research Institute. (2024). RON kinase inhibitors described by the Translational Genomics Research Institute. BioWorld. [Link]

- Astellas Pharma Inc. (2014). Indoline derivatives and use thereof. U.S.

-

Szabadkai, I., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(14), 6277–6292. [Link]

-

Levin, J. I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

-

Hilaris Publisher. (2024). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

-

Plumb, J. A., et al. (2016). The pharmacokinetics and metabolism of the model compound benzoic acid were examined after intravascular (iv) and po administration at 10 mg/kg in the channel catfish (Ictalurus punctatus). Drug Metabolism and Disposition, 14(4), 434-438. [Link]

-

Lee, K., et al. (2023). Targeting isoforms of RON kinase (MST1R) drives antitumor efficacy. Oncogene, 42(49), 3695-3707. [Link]

-

de Fatima, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. eScholarship. [Link]

-

Sancineto, L., et al. (2022). Multi-target drug design in the context of cancer therapy. Current Medicinal Chemistry, 29(1), 1-2. [Link]

-

PI Industries Ltd. (2024). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. [Link]

-

Pharma Change. Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

-

Zou, H. Y., et al. (2014). Dramatic antitumor effects of the dual MET/RON small-molecule inhibitor LY2801653 in non-small cell lung cancer. Molecular Cancer Therapeutics, 13(11), 2697-2707. [Link]

-

Nakajima, M., et al. (1983). Pharmacokinetics in maternal-fetal unit after intravenous administration of p-phenyl benzoic acid to rat. Journal of Pharmacobio-Dynamics, 6(12), 921-929. [Link]

-

NS-MS Consulting Ltd. (2019). Publications. [Link]

-

ChemRxiv. Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. [Link]

- Li, J., et al. (2013). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 4-Sulfonamido-2-Methylbenzoic Acid Isomers

Foreword: The Imperative of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery and development, the therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its solid-state properties. Among these, thermodynamic stability is a cornerstone, dictating critical parameters such as solubility, bioavailability, and shelf-life.[1] The presence of isomers, molecules with the same chemical formula but different arrangements of atoms, introduces a layer of complexity. These isomers can exhibit distinct physical and chemical properties, and in the solid state, may crystallize in various polymorphic forms, each with its unique thermodynamic stability.[2][3] An uncharacterized or unstable isomeric form of an API can lead to unforeseen challenges during manufacturing, formulation, and storage, potentially compromising the safety and efficacy of the final drug product.[4]

This technical guide provides a comprehensive framework for the systematic evaluation of the thermodynamic stability of positional isomers of 4-sulfonamido-2-methylbenzoic acid. While specific experimental data for this compound and its isomers are not extensively published, this document serves as a robust methodology, drawing upon established principles of physical chemistry and computational modeling as applied to sulfonamides and substituted benzoic acids.[5][6] We will explore both experimental and computational workflows, providing researchers, scientists, and drug development professionals with the tools to de-risk their development programs and make informed decisions based on a sound understanding of the thermodynamic landscape of their API.

Defining the Isomeric Landscape of Sulfonamido-Methylbenzoic Acid

The subject of this guide is 4-sulfonamido-2-methylbenzoic acid. To conduct a thorough stability analysis, it is essential to consider its key positional isomers. The relative positions of the sulfonamido, methyl, and carboxylic acid groups on the benzene ring will significantly influence intramolecular and intermolecular interactions, thereby affecting thermodynamic stability. For the scope of this guide, we will consider the following representative isomers:

-

Isomer A: 4-Sulfonamido-2-methylbenzoic acid

-

Isomer B: 2-Sulfonamido-4-methylbenzoic acid

-

Isomer C: 5-Sulfonamido-2-methylbenzoic acid

These isomers present different steric and electronic environments that are likely to result in variations in their crystal packing and, consequently, their thermodynamic stability. The "ortho effect" in substituted benzoic acids, for instance, suggests that ortho-substituted isomers can exhibit unique properties due to steric hindrance and intramolecular hydrogen bonding possibilities.[7]

A Dual-Pronged Approach: Integrating Experimental and Computational Methodologies

A comprehensive understanding of isomer stability is best achieved through a synergistic approach that combines empirical experimental data with the predictive power of computational modeling.[8][9] Experimental techniques provide real-world data on the thermal behavior and solubility of the isomers, while computational methods offer insights into the underlying energetic differences at a molecular level.

Sources

- 1. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quora.com [quora.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. figshare.com [figshare.com]

Methodological & Application

Application Notes & Protocols: A Scientist's Guide to the Sulfonylation of Aniline Derivatives

Introduction: The Enduring Importance of the Sulfonamide Bond

The sulfonamide functional group (–SO₂N<) is a cornerstone of modern molecular sciences. First heralded for the antibacterial properties of "sulfa drugs," which revolutionized medicine before the widespread availability of penicillin, its utility has since expanded dramatically.[1][2] Today, this robust moiety is integral to a vast array of pharmaceuticals, including anticancer agents, antivirals, diuretics, and anti-inflammatory drugs.[2][3][4] Beyond medicine, sulfonamides are pivotal in materials science and agrochemicals.

The synthesis of sulfonamides, most commonly through the sulfonylation of amines like aniline and its derivatives, is a fundamental transformation in organic chemistry. This guide provides an in-depth exploration of the reagents, mechanisms, and protocols essential for this reaction, tailored for researchers and drug development professionals. We will delve into the causality behind experimental choices, offering not just procedures but a strategic framework for success.

Part 1: The Workhorse Reagents - Sulfonyl Chlorides

The most prevalent method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[5] This reaction, often performed under Schotten-Baumann conditions, is reliable, scalable, and utilizes readily available starting materials.[6][7]

Reaction Mechanism: A Nucleophilic Attack at Sulfur

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center. The lone pair of the aniline nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[8][9]

Caption: General mechanism for the sulfonylation of an aniline with a sulfonyl chloride.

Causality in Reagent and Condition Selection

-

The Sulfonylating Agent: Arylsulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride are common choices due to their stability and commercial availability. Aliphatic sulfonyl chlorides such as methanesulfonyl chloride (MsCl) are more reactive and moisture-sensitive.[8]

-

The Base: The choice of base is critical.

-

Pyridine: Often used as both a base and a solvent, it is effective at neutralizing HCl. However, it is a nucleophilic catalyst and can sometimes form a reactive sulfonylpyridinium salt, which can be beneficial but also lead to side reactions.

-

Triethylamine (Et₃N): A non-nucleophilic tertiary amine base that serves purely as an acid scavenger. It is a common choice for preventing unwanted side reactions.[8]

-

Aqueous Base (e.g., NaOH): Used in the classic Schotten-Baumann reaction, typically in a biphasic system (e.g., dichloromethane/water).[6] This method is robust but can lead to hydrolysis of the sulfonyl chloride if not controlled properly.

-

-

The Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to prevent the hydrolysis of the sulfonyl chloride.[8]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially when using reactive sulfonyl chlorides. The reaction is then typically allowed to warm to room temperature to ensure completion.[8]

Part 2: Experimental Protocol - A General Procedure

This protocol describes a standard laboratory-scale sulfonylation of an aniline derivative with an arylsulfonyl chloride using triethylamine as the base.

Materials and Equipment

-

Aniline derivative (1.0 eq)

-

Arylsulfonyl chloride (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, dropping funnel, ice bath.

-

Thin Layer Chromatography (TLC) supplies.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the aniline derivative (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Scientist's Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride, which would reduce the yield.[8]

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Dissolve the arylsulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution over 15-30 minutes.

-

Scientist's Rationale: Slow, dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products and ensuring a controlled reaction rate.[10] Using a slight excess of the sulfonyl chloride ensures full consumption of the more valuable aniline derivative.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC until the starting aniline spot is consumed.

-

Scientist's Rationale: TLC is a rapid and effective way to determine the endpoint of the reaction, preventing unnecessary heating or extended reaction times that could lead to product degradation.

-

-

Work-up: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the amount of water in the organic layer).

-

Scientist's Rationale: This aqueous work-up sequence systematically removes unreacted reagents and byproducts, simplifying the final purification step.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Part 3: Expanding the Toolbox - Alternative Sulfonylating Reagents

While sulfonyl chlorides are the standard, certain substrates or desired outcomes may necessitate alternative reagents. The choice of reagent is a strategic decision based on reactivity, stability, and functional group tolerance.

Sources

- 1. scispace.com [scispace.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. pexacy.com [pexacy.com]

- 4. frontiersrj.com [frontiersrj.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: High-Yield Synthesis of Methyl 4-Methanesulfonamido-2-methylbenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the efficient synthesis of methyl 4-methanesulfonamido-2-methylbenzoate, a key intermediate in pharmaceutical synthesis. The presented methodology is centered around the robust and scalable Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids into esters.[1][2] This guide will delve into the mechanistic underpinnings of the reaction, provide a meticulously detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Introduction: The Significance of Esterification in Medicinal Chemistry

Esterification is a fundamental transformation in organic chemistry, widely employed in the pharmaceutical industry to modify the physicochemical properties of drug candidates, such as solubility, stability, and bioavailability. Benzoic acid esters, in particular, are prevalent motifs in a wide array of therapeutic agents and are crucial intermediates in their synthesis.[3][4] The target molecule, methyl 4-methanesulfonamido-2-methylbenzoate, incorporates a sulfonamide group, a well-established pharmacophore, making its efficient synthesis a critical step in the development of various potential drug molecules.[5]

This application note focuses on the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2] The reaction is driven to completion by employing a large excess of the alcohol, which also serves as the solvent, and a strong acid catalyst, typically sulfuric acid.[2][6] The equilibrium nature of the reaction necessitates specific strategies to maximize product yield, which will be discussed in detail.[2][7]

Reaction Mechanism and Scientific Rationale

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Protonation of the Carbonyl Oxygen: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, rendering the carbonyl carbon more electrophilic.[8]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (methanol) attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[8]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the product side and achieve a high yield, a large excess of methanol is used, in accordance with Le Châtelier's principle.[2][9]

Experimental Workflow Overview

The overall experimental procedure can be visualized as a three-stage process: reaction setup and execution, product isolation and work-up, and finally, purification.

Sources

- 1. academicpublishers.org [academicpublishers.org]

- 2. studylib.net [studylib.net]

- 3. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. One Part of Chemistry: Esterification: Methyl benzoate [1chemistry.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. personal.tcu.edu [personal.tcu.edu]

Application Note: Solid-Phase Synthesis with 4-Methanesulfonamido-2-methylbenzoic Acid

The following Application Note and Protocol is designed for researchers utilizing 4-Methanesulfonamido-2-methylbenzoic acid (MMSA-BA) in Solid-Phase Peptide Synthesis (SPPS).

Based on the chemical structure and commercial classification, this reagent is a bifunctional linker primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Sulfonamide-based Peptidomimetics . While it shares structural homology with the Kenner Safety-Catch Linker (sulfonamide moiety), its primary application in modern drug discovery is as a stable, chemoselective connector between an E3 ligase ligand (peptide) and a warhead/protein-of-interest ligand.

A Bifunctional Linker for PROTACs and Peptidomimetics

Introduction & Mechanistic Basis

4-Methanesulfonamido-2-methylbenzoic acid (MMSA-BA) acts as a critical "staple" in the construction of chimeric molecules. Its unique structure offers two orthogonal reactivity points:

-

Carboxylic Acid (C-terminus): Allows for standard amide coupling to the N-terminus of a resin-bound peptide (typically an E3 ligase binder like a VHL or CRBN peptide).

-

Methanesulfonamide (N-terminus equivalent): A weak acid (

) that serves as a nucleophile under specific conditions. It is stable to standard Fmoc/tBu deprotection cycles but can be selectively alkylated (e.g., via Mitsunobu reaction) to attach a "warhead" or a secondary linker.

Structural Advantage: The 2-methyl group on the benzoate ring provides steric hindrance, forcing the aromatic ring out of planarity with the amide bond. This atropisomer-like twist improves the solubility of the growing chain and enhances the metabolic stability of the final construct by shielding the amide bond from proteolytic cleavage.

Experimental Workflow: The "Staple & Snap" Protocol

The synthesis typically follows a linear assembly strategy: Peptide Assembly

Phase A: Peptide Assembly & Linker Loading

The E3 ligase binding peptide (e.g., VHL ligand) is synthesized on a solid support (Rink Amide or Wang Resin) using standard Fmoc chemistry.

Protocol 1: Coupling MMSA-BA to the N-Terminus

-

Reagents:

-

Steps:

-

Swell the resin in DMF for 20 min.

-

Pre-activate the MMSA-BA: Dissolve MMSA-BA and HATU in minimal DMF. Add DIPEA. Let stand for 2 minutes. Note: The solution may turn yellow.

-

Coupling: Add the activated mixture to the resin. Shake at Room Temperature (RT) for 2-4 hours . Note: The sulfonamide group is non-reactive under these conditions.

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

Kaiser Test: Verify coupling completion (Resin should be colorless; solution yellow/orange).

-

Phase B: On-Resin Functionalization (The "Snap")

The sulfonamide nitrogen is now the reactive handle. It can be alkylated to attach the PROTAC linker/warhead. The most robust method is the Mitsunobu Reaction on solid phase.

Protocol 2: On-Resin Mitsunobu Alkylation

-

Reagents:

-

Resin-MMSA-BA (from Phase A).

-

Alcohol-functionalized Warhead/Linker (R-OH) (5-10 equiv).

-

Triphenylphosphine (

) (5-10 equiv). -

DIAD (Diisopropyl azodicarboxylate) (5-10 equiv).

-

Solvent: Anhydrous THF or DCM/THF (1:1).

-

-

Steps:

-

Wash resin with Anhydrous THF (3x) to remove traces of DMF/water (Critical for Mitsunobu).

-

Prepare Solution: Dissolve

and the Alcohol (R-OH) in dry THF. -

Add to Resin: Add the

/Alcohol solution to the resin. -

Activation: Slowly add DIAD to the resin slurry. Exothermic reaction – add dropwise if scaling up.

-

Reaction: Shake at RT for 4–16 hours .

-

Wash: THF (5x), DCM (5x), DMF (3x).

-

Validation: Small-scale cleavage and LC-MS analysis are recommended to confirm alkylation efficiency.

-

Signaling Pathway & Workflow Visualization

The following diagram illustrates the chemical logic, transforming the resin-bound peptide into a functionalized PROTAC precursor.

Caption: Workflow for incorporating 4-Methanesulfonamido-2-methylbenzoic acid into a peptide chain, followed by on-resin Mitsunobu functionalization.

Data Summary: Reactivity Profile

| Functional Group | Reactivity State | Activation Condition | Stability |

| Carboxylic Acid | Dormant | HATU/DIPEA or DIC/Oxyma | Stable |

| Sulfonamide (-NH-) | Weak Nucleophile | Mitsunobu (PPh3/DIAD) or Alkyl Halide/Base | Stable to TFA & Piperidine |

| Sulfonamide (-N-R) | Chemically Inert | N/A (Final State) | Highly Stable (Metabolic) |

| 2-Methyl Group | Steric Shield | N/A | Prevents hydrolysis/aggregation |

Troubleshooting & Optimization

-

Issue: Low Alkylation Yield (Mitsunobu).

-

Cause: "Beta-sheet" aggregation of the peptide on resin or moisture in THF.

-

Solution: Use ChemMatrix resin (better swelling in THF). Perform the reaction at

or use sonication. Ensure THF is strictly anhydrous.

-

-

Issue: Poor Solubility of MMSA-BA.

-

Cause: The sulfonamide can hydrogen bond strongly.

-

Solution: Dissolve in a mixture of DMF/DMSO (9:1) if precipitation occurs during activation.

-

-

Issue: "Safety-Catch" Cleavage?

-

Note: Unlike the Kenner linker (which uses an acyl sulfonamide), the product here is an alkyl sulfonamide. It is NOT acid/base labile and will not act as a safety-catch linker for peptide release. It is a permanent linker.

-

References

-

Kenner, G. W., et al. (1971). "Safety-catch linkers in solid-phase synthesis." Chemical Communications. (Foundational chemistry of sulfonamide linkers).

-

Backes, B. J., & Ellman, J. A. (1999). "Solid Support Linker Strategies." Current Opinion in Chemical Biology. (Review of sulfonamide activation strategies).

-

Buhimschi, A. D., et al. (2018). "Targeting the C481S Ibrutinib-Resistance Mutation in Bruton’s Tyrosine Kinase Using PROTACs." Biochemistry. (Example of sulfonamide linker usage in PROTACs).

-

Verma, R., et al. (2020).[3] "Design and Synthesis of PROTACs: A Practical Guide." Methods in Molecular Biology. (Protocols for on-resin linker functionalization).

Sources

Recrystallization solvents for purifying 4-Methanesulfonamido-2-methylbenzoic acid

Application Note: Recrystallization Strategies for 4-Methanesulfonamido-2-methylbenzoic Acid

HPart 1: Executive Summary & Chemical Rationale

Purifying 4-Methanesulfonamido-2-methylbenzoic acid presents a unique challenge due to its dual functionality: a polar, acidic carboxylic acid group and a sulfonamide moiety capable of complex hydrogen bonding.[1] Unlike simple benzoic acid derivatives, the sulfonamide group significantly increases the melting point and alters solubility profiles, often leading to "oiling out" rather than clean crystallization if the solvent system is not carefully tuned.

This guide provides a scientifically grounded approach to selecting recrystallization solvents, moving beyond trial-and-error to a systematic method based on functional group interactions.[1]

Key Solubility Drivers:

-

Carboxylic Acid (

): Dictates solubility in basic aqueous media and polar organic solvents (alcohols, ethers).[1] -

Sulfonamide Group (

): Acts as both a hydrogen bond donor and acceptor.[1] It reduces solubility in non-polar solvents (hexane, toluene) and increases lattice energy, often requiring dipolar aprotic co-solvents or high-boiling alcohols.[1] -

Methyl Steric Hindrance: The ortho-methyl group provides a slight lipophilic shift but primarily influences crystal packing, potentially leading to polymorphism.[1]

Part 2: Solvent Selection Matrix

The following matrix categorizes solvent systems based on the impurity profile of the crude material.

| System Class | Solvent Pair | Role | Recommended For |

| Primary (Green) | Ethanol / Water | Solvent / Anti-solvent | General Purification. Best balance of yield and crystal quality.[1] Environmentally benign.[1] |

| High Polarity | Methanol / Water | Solvent / Anti-solvent | Polar Impurities. Higher solubility for the sulfonamide than ethanol; useful if the compound precipitates too quickly in EtOH. |

| Scavenging | Ethyl Acetate / Heptane | Solvent / Anti-solvent | Non-polar Impurities. Excellent for removing unreacted starting materials (e.g., xylenes, toluenes) or oily byproducts.[1] |

| High Solubility | DMF / Water | Solvent / Anti-solvent | Low Solubility Crudes. If the material has a very high melting point (>250°C) or is insoluble in boiling alcohols. |

| Pre-Purification | Aq. NaOH / HCl | Dissolution / Precipitation | Bulk Cleaning. Not a thermal recrystallization.[1] Dissolves compound as a dianion; precipitates upon acidification.[1] Use before thermal recrystallization if purity is <90%.[1] |

Part 3: Detailed Experimental Protocols

Protocol A: The Standard Ethanol/Water Recrystallization

Target Audience: Routine purification of crude material (>90% purity).

Reagents:

Step-by-Step Procedure:

-

Dissolution:

-

Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

-

Add 50 mL of Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.[1]

-

Observation Point: If the solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete. If >100 mL is required, switch to Methanol or DMF .[1]

-

Note: The sulfonamide group may require a higher solvent volume than typical benzoic acids.[1]

-

-

Hot Filtration (Crucial):

-

If insoluble particles remain, filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper.

-

Optional: If the solution is dark, add 0.5 g activated carbon, reflux for 5 mins, then filter.

-

-

Nucleation & Anti-solvent Addition:

-

Maintain the filtrate at near-boiling temperature.

-

Slowly add hot Water (approx. 60-70°C) dropwise.

-

Stop point: Stop adding water the moment a persistent cloudiness (turbidity) appears.

-

Add 1-2 mL of Ethanol to clear the turbidity and restore a homogeneous solution.[1]

-

-

Crystallization:

-

Slow Cooling: Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

-

Troubleshooting: If the product "oils out" (separates as a liquid droplets) instead of crystallizing, reheat to dissolve and add a seed crystal of pure material.[3] Vigorous stirring can also induce crystallization over oiling.[1]

-

Isolation:

-

Once at room temperature, cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

-

Filter the white crystalline solid via vacuum filtration.[1]

-

Wash the cake with 2 x 10 mL of cold Ethanol/Water (1:1 mixture).

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 12 hours. Sulfonamides can retain water/alcohols in the lattice, so verify dryness via NMR or LOD (Loss on Drying).

-

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct purification path based on initial solubility tests.

Caption: Decision matrix for solvent selection. Ethanol/Water is the baseline; DMF is reserved for low-solubility batches; Acid/Base precipitation is for gross purification.[1]

Part 5: Critical Process Parameters (CPPs)

| Parameter | Specification | Scientific Rationale |

| Cooling Rate | < 10°C / hour | Rapid cooling traps impurities and promotes oiling out in sulfonamides.[1] |

| Seeding Temperature | 5-10°C below saturation point | Seeding in the metastable zone prevents spontaneous nucleation of unstable polymorphs.[1] |

| Wash Solvent Temp | < 4°C | Minimizes dissolution losses of the amphoteric product.[1] |

| Drying Temp | 50-60°C | Avoids thermal degradation (decarboxylation is rare but possible; sulfonamide hydrolysis is negligible at this temp).[1] |

Part 6: References

-

General Recrystallization of Sulfonamides:

-

Benzoic Acid Purification Standards:

-

University of Massachusetts.[1] (n.d.). Recrystallization of Benzoic Acid Derivatives. Retrieved from

-

-

Specific Structural Analog Data (Tosyl-Benzoic Acids):

-

Solubility Behavior of Methyl-Benzoic Acids:

-

Li, Y., et al. (2014).[1] Solubility of 4-Methylbenzoic Acid in Various Solvents. Journal of Chemical & Engineering Data. Retrieved from

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methanesulfonamido-2-methylbenzoic Acid Synthesis

Status: Active Department: Application Science & Process Chemistry Document ID: TS-ORG-MSBA-042[1]

Executive Summary

The synthesis of 4-Methanesulfonamido-2-methylbenzoic acid is a critical intermediate step in the development of various kinase inhibitors and covalent drugs. Users frequently report low yields (typically <40%) and high impurity profiles when attempting this synthesis.

The primary failure modes are:

-

Solubility Issues: The zwitterionic nature of the starting material (4-amino-2-methylbenzoic acid) leads to poor dissolution in standard organic solvents (DCM, THF).

-

Bis-Sulfonylation: Over-reaction with methanesulfonyl chloride (MsCl) forms the N,N-bis(methylsulfonyl) byproduct.

-

Hydrolytic Instability: Premature hydrolysis of MsCl due to moisture.

This guide provides a field-proven, high-yield protocol ("The Ester Route") and troubleshooting steps for the direct synthesis method.

Module 1: The "Gold Standard" Protocol (The Ester Route)

Recommendation: Do not attempt to sulfonylate the free acid directly if high purity is required. The zwitterion is insoluble in DCM, forcing the use of polar solvents that accelerate MsCl hydrolysis.

The Solution: Protect the carboxylic acid as a methyl ester first. This renders the molecule soluble in anhydrous DCM, allowing precise control over the sulfonylation step.

Step-by-Step Workflow

Phase 1: Esterification

-

Suspend 4-amino-2-methylbenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

-

Cool to 0°C.

-

Add Thionyl Chloride (

, 2.0 eq) dropwise. Caution: Exothermic. -

Reflux for 4–6 hours.

-

Concentrate to dryness. The residue is the hydrochloride salt of the ester.

-

Neutralize with saturated

and extract into EtOAc. Dry and concentrate.

Phase 2: Sulfonylation (The Critical Step)

-

Dissolve the methyl ester (1.0 eq) in anhydrous DCM (10 vol).

-

Add Pyridine (3.0 eq).

-

Cool to 0°C.

-

Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 30 minutes.

-

Technical Insight: Slow addition at low temperature prevents the local concentration of MsCl from spiking, which causes bis-sulfonylation.

-

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

-

Quench with water. Wash with 1N HCl (to remove pyridine) and Brine.

-

Result: Methyl 4-methanesulfonamido-2-methylbenzoate (usually >90% purity).[1]

Phase 3: Saponification

-

Dissolve the sulfonated ester in THF/Water (3:1).

-

Add LiOH (3.0 eq).

-

Stir at RT until TLC indicates consumption of ester (approx. 2–4 hours).

-

Acidify with 1N HCl to pH 2–3.

-

Filter the resulting precipitate.[2] This is your pure target acid.

Module 2: Troubleshooting & Impurity Management

Issue: "I have a mixture of Mono- and Bis-sulfonamides."

If you used excess MsCl or high temperatures, you likely formed the N,N-bis(methylsulfonyl) impurity.

The Rescue Protocol (Selective Hydrolysis): You do not need to discard the batch. The second sulfonyl group is electronically destabilized and can be cleaved selectively.

-

Dissolve the crude mixture (Mono + Bis) in THF/MeOH.

-

Add 2M NaOH (excess).

-

Heat to 50°C for 1 hour.

-

Acidify carefully to precipitate the product.

Issue: "My yield is low (<30%) using the Direct Method."

If you are reacting 4-amino-2-methylbenzoic acid directly with MsCl:

-

Cause: The starting material is likely undissolved.[6] MsCl hydrolyzes in the supernatant before it can react with the solid amine.

-

Fix: If you must use the direct method, use Schotten-Baumann conditions :

-

Dissolve amine in 1N NaOH (aqueous).

-

Add THF (1:1 ratio).

-

Cool to 0°C.

-

Add MsCl (1.5 eq) and simultaneous extra NaOH to maintain pH > 9.

-

Note: This requires excess MsCl because water competes for the reagent.

-

Module 3: Visualization of Pathways

The following diagram illustrates the decision matrix for synthesis and the mechanism of impurity formation.

Caption: Comparative workflow of Direct vs. Ester-Protected synthesis routes, including the "Rescue Protocol" for bis-sulfonylated impurities.

Module 4: Comparative Data & Stoichiometry

Use this table to calculate your reagent loads based on the recommended "Ester Route."

| Reagent | Role | Eq. | Rationale |

| Methyl 4-amino-2-methylbenzoate | Substrate | 1.0 | Limiting reagent.[1] |

| Methanesulfonyl Chloride (MsCl) | Electrophile | 1.1 | Slight excess ensures conversion; >1.2 risks bis-sulfonylation. |

| Pyridine | Base/Catalyst | 3.0 | Acts as HCl scavenger and nucleophilic catalyst. |

| DCM (Anhydrous) | Solvent | 10 Vol | Non-polar aprotic; prevents hydrolysis of MsCl. |

| Temperature | Condition | 0°C | Low temp during addition is critical to kinetic selectivity. |

Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) instead of Pyridine?

-

Answer: Yes, but Pyridine is superior here. Pyridine acts as a nucleophilic catalyst (forming an

-sulfonylpyridinium intermediate) which is more reactive toward the amine than MsCl itself. If using TEA, add a catalytic amount of DMAP (Dimethylaminopyridine) to achieve similar rates.

Q2: Why is my product turning pink/red during workup?

-

Answer: This indicates oxidation of unreacted aniline. If the reaction didn't go to completion, the remaining amino-ester can oxidize in air. Ensure full conversion by TLC before workup. If pink, wash the organic layer with dilute Sodium Bisulfite (

) to reduce the colored impurities.

Q3: The product won't precipitate after saponification.

-

Answer: The sulfonamide proton (

) is acidic (

References

-

Solubility of Aminobenzoic Acids

-

Bis-Sulfonylation Rescue Protocol

-

General Synthesis of Sulfonamido-benzoates

- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

Sources

- 1. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid [quickcompany.in]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijper.org [ijper.org]

- 5. WO1995013265A1 - Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Methyl-2-(aminosulfonyl)-4-[[(methylsulfonyl)amino]methyl]-benzoate 95% | CAS: 393509-80-3 | AChemBlock [achemblock.com]